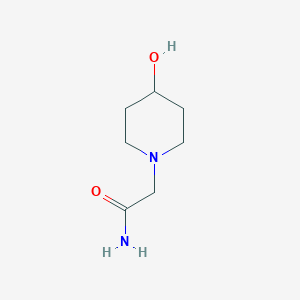

2-(4-Hydroxypiperidin-1-yl)acetamide

Description

2-(4-Hydroxypiperidin-1-yl)acetamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-7(11)5-9-3-1-6(10)2-4-9/h6,10H,1-5H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHXFONEOCQSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)acetamide typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the acetamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Hydroxypiperidin-1-yl)acetamide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- Reagent in Organic Chemistry : This compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic reactions, including oxidation, reduction, and substitution reactions. For instance, it can yield ketone or aldehyde derivatives upon oxidation and form corresponding amines through reduction.

Biological Applications

Potential Biological Activities

- Antimicrobial Properties : Research indicates that 2-(4-Hydroxypiperidin-1-yl)acetamide exhibits notable antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. This suggests its potential use in developing new antibiotics.

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as lung adenocarcinoma (A549). The structure-activity relationship shows that specific substitutions on the piperidine ring significantly enhance anticancer potency.

- Analgesic and Antidepressant Effects : The compound is being investigated for its potential analgesic and antidepressant properties. Its mechanisms may involve interactions with neurotransmitter systems, although more research is required to fully elucidate these pathways.

Medicinal Applications

Therapeutic Potential

- Drug Development : 2-(4-Hydroxypiperidin-1-yl)acetamide has been explored as a lead compound in drug development for treating various conditions, including pain management and neurodegenerative diseases like Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (an enzyme associated with Alzheimer's) positions it as a candidate for cognitive enhancement therapies .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Piperidine: The parent compound, which serves as the basis for the synthesis of 2-(4-Hydroxypiperidin-1-yl)acetamide.

4-Hydroxypiperidine: A closely related compound with similar chemical properties.

N-Acetylpiperidine: Another derivative of piperidine with different functional groups.

Uniqueness

2-(4-Hydroxypiperidin-1-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and acetamide groups make it a versatile compound for various synthetic and research applications .

Biological Activity

2-(4-Hydroxypiperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including analgesic, antidepressant, and anticonvulsant effects. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Hydroxypiperidin-1-yl)acetamide consists of a piperidine ring with a hydroxyl group at the 4-position and an acetamide group. This unique arrangement contributes to its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 172.23 g/mol |

| Functional Groups | Hydroxyl, Amide |

The biological activity of 2-(4-Hydroxypiperidin-1-yl)acetamide is attributed to its ability to interact with various molecular targets. Its mechanism may involve:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown promising AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .

- Receptor Interaction: It may act on central nervous system receptors, influencing pain perception and mood regulation by binding to mu-opioid receptors.

Analgesic and Antidepressant Effects

Research indicates that 2-(4-Hydroxypiperidin-1-yl)acetamide exhibits significant analgesic properties. Studies have demonstrated that it can modulate pain pathways effectively, similar to established analgesics. Additionally, its antidepressant effects are linked to its interaction with neurotransmitter systems.

Anticonvulsant Activity

The compound has also shown anticonvulsant properties in animal models, suggesting its potential use in treating epilepsy or seizure disorders. This activity is likely due to its ability to stabilize neuronal membranes and modulate excitatory neurotransmitter release .

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives of 2-(4-Hydroxypiperidin-1-yl)acetamide:

- Acetylcholinesterase Inhibition:

-

Anticancer Activity:

- Research involving the synthesis of related compounds revealed that modifications could enhance anticancer activity against various cancer cell lines, including lung adenocarcinoma (A549). The structure-activity relationship indicated that specific substitutions on the piperidine ring significantly affected potency .

- Antimicrobial Properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.